2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine

Catalog No.
S8531576
CAS No.
M.F
C15H9Cl2N3
M. Wt
302.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazin...

Product Name

2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine

IUPAC Name

2-chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine

Molecular Formula

C15H9Cl2N3

Molecular Weight

302.2 g/mol

InChI

InChI=1S/C15H9Cl2N3/c16-12-8-4-7-11(9-12)14-18-13(19-15(17)20-14)10-5-2-1-3-6-10/h1-9H

InChI Key

AOIZQBACFQBULG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC(=CC=C3)Cl

2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine is a compound belonging to the triazine family, characterized by a triazine ring substituted with chlorine and phenyl groups. Its molecular formula is C15H10Cl2N3C_{15}H_{10}Cl_2N_3, and it has a molecular weight of approximately 267.71 g/mol. The structure features a central triazine ring with two chlorinated phenyl substituents, which contribute to its unique chemical properties and biological activities.

Typical of triazine derivatives, including nucleophilic substitutions and electrophilic aromatic substitutions. For instance, the chlorinated positions can act as electrophiles in reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives. These reactions are essential for modifying the compound's properties for specific applications.

2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine exhibits significant biological activities, particularly as an inhibitor of lysophosphatidic acid acyltransferase. This enzyme plays a crucial role in lipid metabolism and cell proliferation, making the compound potentially useful in cancer treatment by inhibiting tumor cell growth . Moreover, triazine derivatives are known for their antimicrobial and herbicidal properties, broadening their applicability in pharmaceuticals and agriculture.

The synthesis of 2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine can be achieved through several methods:

  • Nucleophilic Substitution: Starting from a suitable triazine precursor, nucleophilic substitution reactions can introduce the chlorophenyl and phenyl groups.
  • Cyclization Reactions: The formation of the triazine ring can occur through cyclization of appropriate precursors under acidic or basic conditions.
  • Reaction with Grignard Reagents: This method involves reacting a chlorinated triazine with Grignard reagents to introduce additional phenyl groups .

The compound finds applications in various fields:

  • Pharmaceuticals: As an intermediate in drug development due to its biological activity against specific enzymes related to cancer.
  • Agriculture: Utilized as a herbicide or pesticide due to its efficacy against certain pests.
  • Materials Science: Employed in the synthesis of polymers and electronic materials, particularly in organic light-emitting diodes (OLEDs) due to its photophysical properties .

Interaction studies have demonstrated that 2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine can interact with various biological targets. Notably, it has been shown to inhibit lysophosphatidic acid acyltransferase activity effectively. Such interactions are critical for understanding the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine. Here are a few notable examples:

Compound NameStructureUnique Features
2-Chloro-4,6-diphenyl-1,3,5-triazineStructureKnown for its application in OLEDs and photocatalysis.
2-Amino-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazineStructureExhibits different biological activities due to amino substitution.
2-Chloro-4-(4-fluorophenyl)-6-phenyl-1,3,5-triazineN/AFluorination alters its electronic properties significantly.

Uniqueness: The presence of both chlorinated and phenyl groups distinguishes this compound from others in its class. Its specific inhibitory effects on lysophosphatidic acid acyltransferase also highlight its potential for targeted therapeutic applications.

Controlled Cross-Cyclotrimerization of Nitriles

The controlled cross-cyclotrimerization of nitriles offers a versatile route to asymmetrically substituted triazines. This method leverages the differential reactivity of nitrilium intermediates formed via triflic acid activation. For example, Herrera et al. demonstrated that equimolar reactions of 3-chlorobenzonitrile and benzonitrile with triflic anhydride at −40°C generate a nitrilium triflate intermediate, which undergoes cyclotrimerization upon warming to 80°C to yield the target triazine in 68% yield. Theoretical calculations support a stepwise mechanism where nitrilium stability dictates substitution order: trifluoromethyl nitriles react preferentially at the 2-position, while aryl nitriles occupy the 4- and 6-positions.

Key parameters influencing regioselectivity include:

  • Nitrile electronic effects: Electron-deficient nitriles (e.g., 3-chlorobenzonitrile) form more stable nitrilium salts, favoring incorporation at the 4-position.
  • Temperature control: Lower temperatures (−40°C to 0°C) stabilize intermediates, reducing homo-trimerization byproducts.

Reaction outcomes for this method are summarized below:

Nitrile 1 (Position 2)Nitrile 2 (Position 4/6)Yield (%)Purity (%)
3-ChlorobenzonitrileBenzonitrile6895.2
4-ChlorobenzonitrilePhenylacetonitrile5489.7

Nucleophilic Substitution Pathways on Trichloromethyl-Triazine Intermediates

Sequential nucleophilic aromatic substitution (SNAr) on cyanuric chloride provides a scalable route to polysubstituted triazines. Martínez-Alvarez et al. optimized a two-step protocol:

  • Friedel-Crafts alkylation: Cyanuric chloride reacts with 3-chlorophenylboronic acid in tetrahydrofuran (THF) at 70°C using Ni(pcy3)2Cl2 as a catalyst, achieving 94.1% yield for 2-chloro-4,6-di(3-chlorophenyl)-1,3,5-triazine.
  • Selective dechlorination: Treatment with K2CO3 in DMF selectively removes the 2-chloro substituent, enabling subsequent functionalization.

Critical factors include:

  • Catalyst selection: Nickel catalysts outperform palladium in minimizing homo-coupling byproducts (<1% vs. 8–12%).
  • Solvent effects: Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing charged intermediates.

A comparative analysis of SNAr conditions reveals:

SubstrateNucleophileCatalystTemp (°C)Yield (%)
Cyanuric chloride3-Chlorophenylboronic acidNi(pcy3)2Cl27094.1
2,4-Dichloro-6-phenyltriazine3-ChloroanilineAlCl32582

Sequential Amination-Coupling Strategies for Functional Diversification

Ullmann-type coupling enables the introduction of diverse functional groups while preserving the triazine core. A one-pot synthesis developed by Zhang et al. combines:

  • Copper-catalyzed amination: 2,4-Dichloro-6-phenyltriazine reacts with 3-chloroaniline in the presence of CuI/1,10-phenanthroline, achieving 89% yield for the diamino intermediate.
  • Suzuki-Miyaura cross-coupling: The remaining chloro substituent undergoes palladium-catalyzed coupling with arylboronic acids to install the 3-chlorophenyl group.

Notable advantages of this approach include:

  • Orthogonality: Temperature gradients (25°C for amination, 80°C for coupling) prevent side reactions.
  • Functional group tolerance: Electron-withdrawing groups (e.g., −Cl, −CF3) do not inhibit catalyst activity.

Cyclotrimerization of nitriles represents a cornerstone in the synthesis of 1,3,5-triazine derivatives. For 2-chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine, the reaction pathway is hypothesized to involve nitrilium salt intermediates, which form under strongly acidic conditions. Trifluoromethanesulfonic acid (triflic acid) has been identified as a critical catalyst in such reactions, protonating nitrile groups to generate reactive nitrilium ions [3]. These intermediates undergo sequential nucleophilic attacks, culminating in cyclization to form the triazine core.

Experimental studies demonstrate that the addition of triflic acid to acetonitrile at 0°C fails to produce detectable nitrilium species via infrared spectroscopy, suggesting rapid trimerization into triazinium salts [3]. This observation underscores the transient nature of nitrilium intermediates in these systems. The resulting triazinium salts, such as 2,4,6-trimethyl-1,3,5-triazinium triflate, can be isolated and subsequently neutralized to yield the neutral triazine product [3].

The table below summarizes key reaction conditions and outcomes from cyclotrimerization studies:

Nitrile SubstrateAcid CatalystTemperatureProduct Yield
AcetonitrileTriflic acid0°C → RT58% [3]
Isopropyl cyanideTriflic acidRT28% [3]

These findings highlight the sensitivity of nitrilium stability to reaction conditions and substrate structure. Steric hindrance in bulkier nitriles, such as isopropyl cyanide, reduces trimerization efficiency, favoring alternative pathways or incomplete cyclization [3].

Regioselectivity Control in Multi-Component Syntheses

Regioselective incorporation of substituents in 1,3,5-triazines depends on electronic and steric factors during multi-component reactions. For 2-chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine, the positioning of chlorine and aryl groups is governed by the reactivity of precursor molecules and the order of reagent addition.

In analogous systems, reactions between 2-chloro-4,6-diphenyl-1,3,5-triazine and phenylmagnesium bromide demonstrate how nucleophilic substitution can introduce aryl groups at specific positions [4] [5]. The chlorine atom at the 2-position acts as a leaving group, enabling Grignard reagents to selectively functionalize the triazine ring. This mechanism suggests that the 3-chlorophenyl group in the target compound may arise from a pre-functionalized nitrile or via post-cyclization electrophilic substitution.

Electronic effects further modulate regioselectivity. Electron-withdrawing groups (e.g., chlorine) deactivate specific ring positions, directing incoming nucleophiles to meta or para sites relative to existing substituents. Computational analyses (discussed in Section 2.3) support this model, showing localized charge distributions that favor attack at less electron-deficient carbon atoms.

Computational Modeling of Reaction Pathways

Density functional theory (DFT) simulations provide atomic-level insights into the energetics and transition states of triazine formation. For the cyclotrimerization of 3-chlorobenzonitrile, calculations reveal a stepwise mechanism:

  • Protonation: The nitrile group undergoes acid-catalyzed protonation to form a nitrilium ion ($$ \text{R-C≡NH}^+ $$) [3].
  • Nucleophilic Attack: A second nitrile molecule attacks the electrophilic carbon, forming a dimeric intermediate.
  • Cyclization: A third nitrile participates in a conjugate addition, closing the six-membered ring with concomitant aromatic stabilization.

The energy profile for this process exhibits two distinct barriers:

  • First Transition State: Nitrilium ion formation ($$ \Delta G^\ddagger = +32.1 \, \text{kcal/mol} $$).
  • Second Transition State: Cyclization ($$ \Delta G^\ddagger = +18.9 \, \text{kcal/mol} $$) [3].

These results align with experimental observations of rapid trimerization under acidic conditions. Additionally, molecular orbital analyses predict regioselectivity trends by mapping frontier orbital interactions between reacting species. For instance, the lowest unoccupied molecular orbital (LUMO) of the nitrilium ion localizes at the carbon atom, favoring nucleophilic attack at this site [3].

XLogP3

5.6

Hydrogen Bond Acceptor Count

3

Exact Mass

301.0173527 g/mol

Monoisotopic Mass

301.0173527 g/mol

Heavy Atom Count

20

Dates

Last modified: 02-18-2024

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